molecular formula C12H10N2O2S B7910320 8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol

8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol

Cat. No.: B7910320
M. Wt: 246.29 g/mol
InChI Key: MCUNWMMIXCXPFA-UHFFFAOYSA-N
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Description

8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is known for its potential biological activities, including anticancer properties . Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol typically involves the condensation of appropriate chromene and pyrimidine precursors under specific reaction conditions. One common method includes the reaction of 8-methoxy-2H-chromene-3-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, allowing the introduction of various substituents. Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or dimethyl sulfoxide.

Scientific Research Applications

8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, ultimately resulting in anticancer effects . The pathways involved may include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Comparison with Similar Compounds

8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined chromene and pyrimidine structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-methoxy-1,5-dihydrochromeno[4,3-d]pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-15-8-2-3-9-10(4-8)16-6-7-5-13-12(17)14-11(7)9/h2-5H,6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUNWMMIXCXPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CO2)C=NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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